2-oxo-N,N-di(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N,N-di(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N,N-di(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Allylation: The N,N-di(prop-2-en-1-yl) group can be introduced through an alkylation reaction using allyl bromide or a similar reagent.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chromene core or the allyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols.
Scientific Research Applications
2-oxo-N,N-di(prop-2-en-1-yl)-2H-chromene-3-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-oxo-N,N-di(prop-2-en-1-yl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: Lacks the N,N-di(prop-2-en-1-yl) group.
2-oxo-N,N-di(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
2-oxo-N,N-di(prop-2-en-1-yl)-2H-chromene-3-carboxylate: Contains an ester group instead of a carboxamide group.
Uniqueness
The presence of the N,N-di(prop-2-en-1-yl) group in 2-oxo-N,N-di(prop-2-en-1-yl)-2H-chromene-3-carboxamide may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-oxo-N,N-bis(prop-2-enyl)chromene-3-carboxamide |
InChI |
InChI=1S/C16H15NO3/c1-3-9-17(10-4-2)15(18)13-11-12-7-5-6-8-14(12)20-16(13)19/h3-8,11H,1-2,9-10H2 |
InChI Key |
JFXZJTHDRCPQRN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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